Val-Gly-Val-Ala-Pro-Gly

Übersicht

Beschreibung

Oligopeptide Val-Gly-Val-Ala-Pro-Gly Analysis

The oligopeptide Val-Gly-Val-Ala-Pro-Gly is a short chain of amino acids that includes valine, glycine, alanine, and proline. This sequence is not directly studied in the provided papers, but related sequences have been investigated for their biological activities and interactions with enzymes. For instance, sequences containing Ala-Pro-Gly and Gly-Pro-Gly have been examined for their role as substrates or inhibitors for protocollagen proline hydroxylase . Additionally, the sequence Gln-Val-Val-Ala-Gly has been studied for its inhibitory effect on papain when hybridized with poly(ethylene glycol) .

Synthesis Analysis

The synthesis of peptides related to Val-Gly-Val-Ala-Pro-Gly has been achieved through various methods. Merrifield's solid-phase procedure was used to synthesize Ala-Pro-Gly-[Ile3, Val5]angiotensin II, demonstrating the feasibility of synthesizing complex peptides with precise sequences . Similarly, the solid-phase method by fluorenylmethyloxycarbonyl chemistry was employed to create poly(ethylene glycol) hybrids of Gln-Val-Val-Ala-Gly analogs . These methods could potentially be adapted for the synthesis of Val-Gly-Val-Ala-Pro-Gly.

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function. The study of Ala-Pro-Gly and Gly-Pro-Gly sequences revealed that a peptide must contain a minimum of 4 to 6 amino acid residues to serve as a substrate for protocollagen proline hydroxylase . This suggests that the length and composition of Val-Gly-Val-Ala-Pro-Gly would likely influence its interaction with enzymes and its biological activity.

Chemical Reactions Analysis

The chemical reactivity of peptides is influenced by their amino acid composition. The research on Ala-Pro-Gly and Gly-Pro-Gly sequences indicates that these peptides can interact with enzymes, either as substrates or inhibitors . The Val-Gly-Val-Ala-Pro-Gly sequence could similarly be involved in chemical reactions with enzymes, potentially serving as a substrate or inhibitor depending on its structure and the specific enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like Val-Gly-Val-Ala-Pro-Gly are determined by their amino acid composition and sequence. For example, the coacervation properties of sequential polypeptides related to elastin were studied, showing that the presence of hydrophobic side chains, such as valine, is critical for coacervation . This implies that the Val-Gly-Val-Ala-Pro-Gly oligopeptide could exhibit unique solubility and interaction properties due to the presence of valine and the overall hydrophobicity of the sequence.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis in Elastin Repeating Sequences

Research on the hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly has contributed to understanding the conformational properties of elastin, a key protein in the elasticity of tissues. Studies by Arad and Goodman (1990) on depsipeptide analogues of elastin repeating sequences, including the Val-Ala-Pro-Gly-Val-Gly sequence, have shed light on the conformational flexibility of elastin. These sequences, proposed to occur in β-turn conformation, show a preference for a structure combining flexibility with strong conformational preferences. This work provides insights into the molecular basis of elastin's elasticity, emphasizing the importance of specific sequence conformations in its function Arad & Goodman, 1990.

Role in Protease Inhibition

Kawasaki et al. (1996) explored the sequence's role in protease inhibition, specifically its inhibitory effect on papain. By creating poly(ethylene glycol) hybrids of Gln-Val-Val-Ala-Gly analogs, they demonstrated enhanced solubility and inhibitory effects. This research opens pathways to understanding the sequence's potential in developing protease inhibitors, with implications for therapeutic applications Kawasaki et al., 1996.

Structural and Biophysical Properties

Studies have also delved into the structural and biophysical implications of the Val-Gly-Val-Ala-Pro-Gly sequence. Mattice et al. (1995) investigated gramicidin channels, highlighting how substitutions within similar sequences affect channel properties. Although not directly studying Val-Gly-Val-Ala-Pro-Gly, this research contributes to a broader understanding of how specific sequences and their alterations can modulate the function of biologically relevant channels Mattice et al., 1995.

Application in Biomaterials

The sequence has been utilized in the creation of elastomeric biomaterials, demonstrating its significance beyond natural protein functions. Urry et al. (1987) introduced hexapeptide repeats into polypentapeptide matrices, examining the structural role of these segments. This research not only highlights the sequence's contribution to elasticity but also its potential in designing novel biomaterials with specific mechanical properties Urry et al., 1987.

Safety And Hazards

Zukünftige Richtungen

The future directions of research on VGVAPG could involve further exploration of its chemotactic activity and potential applications in medicine. For example, it may be useful as a biospecific cell adhesion ligand for smooth muscle cells . Additionally, the development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .

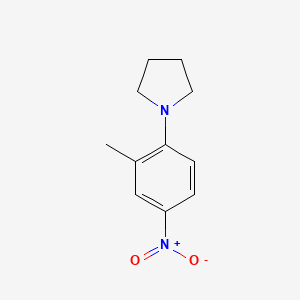

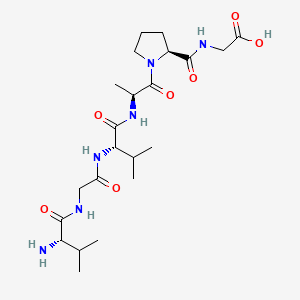

Eigenschaften

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-USJZOSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918909 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Val-Gly-Val-Ala-Pro-Gly | |

CAS RN |

92899-39-3 | |

| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)